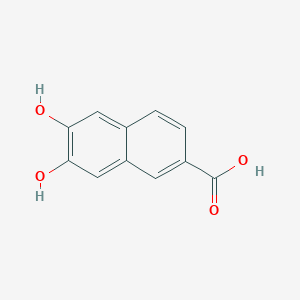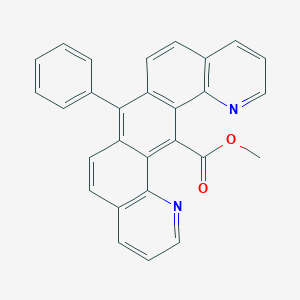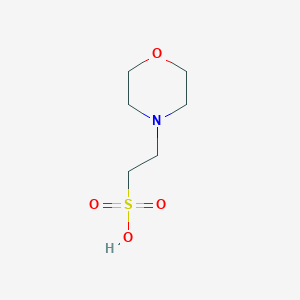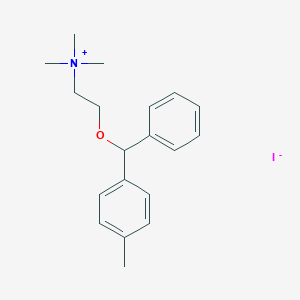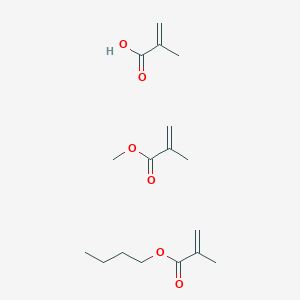
Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl methacrylate butyl methacrylate methacrylic acid polymer is a copolymer composed of methyl methacrylate, butyl methacrylate, and methacrylic acid. This polymer is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is widely used in the production of coatings, adhesives, and medical devices due to its durability and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl methacrylate butyl methacrylate methacrylic acid polymer typically involves free-radical polymerization. The monomers, methyl methacrylate, butyl methacrylate, and methacrylic acid, are polymerized in the presence of a free-radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or ethyl acetate at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this polymer often employs bulk or solution polymerization techniques. In bulk polymerization, the monomers and initiator are mixed and polymerized without any solvent, resulting in a high-purity product. Solution polymerization, on the other hand, involves dissolving the monomers and initiator in a solvent, which helps control the reaction temperature and viscosity .
化学反应分析
Types of Reactions
Methyl methacrylate butyl methacrylate methacrylic acid polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly at the methacrylic acid units, where the carboxyl group can be modified
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols under mild conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides
科学研究应用
Methyl methacrylate butyl methacrylate methacrylic acid polymer has a wide range of scientific research applications:
Chemistry: Used as a matrix for the encapsulation of quantum dots and other nanoparticles.
Biology: Employed in the development of biocompatible coatings for medical implants.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants .
作用机制
The polymer exerts its effects through its unique molecular structure, which provides excellent mechanical strength and chemical resistance. The methacrylic acid units in the polymer can form hydrogen bonds with other molecules, enhancing its adhesive properties. The butyl methacrylate units contribute to the flexibility and toughness of the polymer, while the methyl methacrylate units provide rigidity and stability .
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity but lacks the flexibility provided by butyl methacrylate.
Poly(butyl methacrylate): Offers greater flexibility but lower mechanical strength compared to the copolymer.
Poly(methacrylic acid): Provides excellent adhesion but lacks the mechanical properties of the copolymer
Uniqueness
Methyl methacrylate butyl methacrylate methacrylic acid polymer is unique due to its balanced combination of rigidity, flexibility, and adhesive properties. This makes it suitable for a wide range of applications, from medical devices to industrial coatings .
属性
CAS 编号 |
113041-34-2 |
|---|---|
分子式 |
C17H28O6 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C5H8O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI 键 |
AFWQKFIHPQKBTK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
规范 SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
| 28262-63-7 | |
同义词 |
Dianal BR-116 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


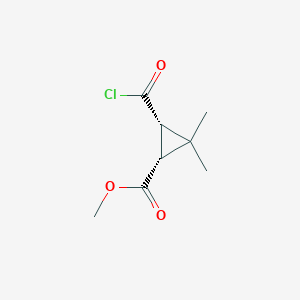

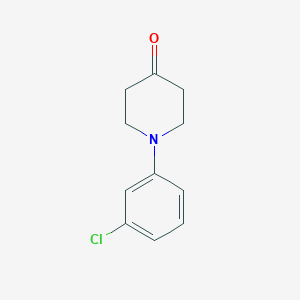
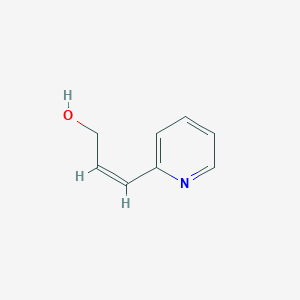
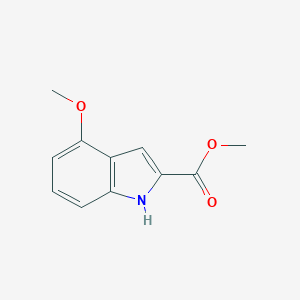
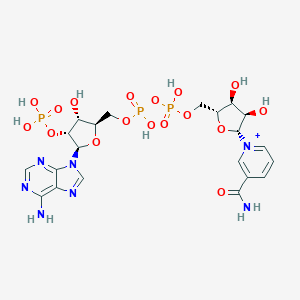
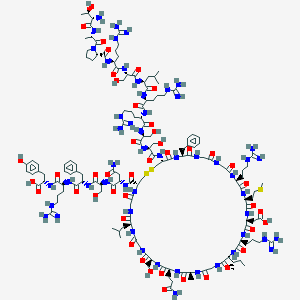
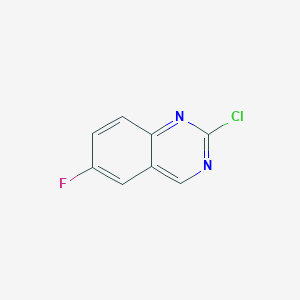
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
